molecular formula C8H15NO2S B1461296 2-(Thiomorpholin-4-yl)butanoic acid CAS No. 1218174-97-0

2-(Thiomorpholin-4-yl)butanoic acid

Cat. No. B1461296
CAS RN: 1218174-97-0
M. Wt: 189.28 g/mol
InChI Key: NTOGVYSWZAOSKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of new γ-aminobutyric acid (GABA) derivatives was obtained from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid by coupling it with various substituted amines using DCC as a coupling reagent . The compound was synthesized by treating GABA and phthalimide at high temperature under anhydrous conditions .


Molecular Structure Analysis

The molecular structure of “2-(Thiomorpholin-4-yl)butanoic acid” can be represented by the InChI code: InChI=1S/C8H15NO2S/c1-2-7(8(10)11)9-3-5-12-6-4-9/h7H,2-6H2,1H3,(H,10,11).


Chemical Reactions Analysis

The compound is a derivative of γ-aminobutyric acid (GABA) and was synthesized by coupling it with various substituted amines . The anticonvulsant evaluations of all the synthesized compounds were done using various seizures models .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Kardile and Kalyane (2010) focused on the synthesis of thiomorpholine derivatives, including "2-(Thiomorpholin-4-yl)butanoic acid", through nucleophilic substitution reactions. The derivatives were tested for antimicrobial activity, demonstrating the potential of thiomorpholine compounds in developing new bioactive molecules with antimicrobial properties Kardile & Kalyane, 2010.

Integrin Inhibition for Idiopathic Pulmonary Fibrosis

Procopiou et al. (2018) synthesized a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including derivatives of "this compound", as integrin inhibitors. These compounds showed high affinity and selectivity for the αvβ6 integrin, which is significant in the treatment of idiopathic pulmonary fibrosis. The study highlights the therapeutic potential of these derivatives in pulmonary diseases Procopiou et al., 2018.

Molecular Modeling and Pharmacological Characterization

Aiello et al. (2016) identified "4-(Thiophen-2-yl)butanoic acid" as a cyclic substitute in their study on transient receptor potential vanilloid type-1 (TRPV1) channel modulators. Through molecular modeling and pharmacological characterization, they synthesized new compounds that showed potential as TRPV1 agonists, indicating the relevance of such derivatives in medicinal chemistry and drug development Aiello et al., 2016.

Corrosion Inhibition

Amar et al. (2006) investigated thiomorpholin-4-ylmethyl-phosphonic acid (TMPA) and morpholin-4-methyl-phosphonic acid (MPA) for their corrosion inhibition properties on iron in a sodium chloride solution. Their research provides insights into the application of thiomorpholine derivatives in protecting metals from corrosion, which has implications for materials science and engineering Amar et al., 2006.

properties

IUPAC Name

2-thiomorpholin-4-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-2-7(8(10)11)9-3-5-12-6-4-9/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOGVYSWZAOSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCSCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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